![molecular formula C27H34ClNO2 B14224896 2-[2-(4-Decylphenoxy)-2-oxoethyl]isoquinolin-2-ium chloride CAS No. 565418-56-6](/img/structure/B14224896.png)
2-[2-(4-Decylphenoxy)-2-oxoethyl]isoquinolin-2-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-Decylphenoxy)-2-oxoethyl]isoquinolin-2-ium chloride is a chemical compound known for its unique structure and potential applications in various scientific fields This compound features an isoquinoline core, which is a fused ring system consisting of a benzene ring and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Decylphenoxy)-2-oxoethyl]isoquinolin-2-ium chloride typically involves the alkylation of isoquinoline derivatives. One common method includes the reaction of isoquinoline with 4-decylphenol and an appropriate alkylating agent under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile. The resulting product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(4-Decylphenoxy)-2-oxoethyl]isoquinolin-2-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced isoquinoline derivatives.
Substitution: Formation of azido derivatives.
Wissenschaftliche Forschungsanwendungen
2-[2-(4-Decylphenoxy)-2-oxoethyl]isoquinolin-2-ium chloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of 2-[2-(4-Decylphenoxy)-2-oxoethyl]isoquinolin-2-ium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[2-(4-Decylphenoxy)-2-oxoethyl]isoquinolin-2-ium bromide
- 2-[2-(4-Decylphenoxy)-2-oxoethyl]isoquinolin-2-ium iodide
- 2-[2-(4-Decylphenoxy)-2-oxoethyl]isoquinolin-2-ium sulfate
Uniqueness
Compared to similar compounds, 2-[2-(4-Decylphenoxy)-2-oxoethyl]isoquinolin-2-ium chloride exhibits unique properties due to the presence of the chloride ion. This can influence its solubility, reactivity, and overall biological activity.
Eigenschaften
CAS-Nummer |
565418-56-6 |
|---|---|
Molekularformel |
C27H34ClNO2 |
Molekulargewicht |
440.0 g/mol |
IUPAC-Name |
(4-decylphenyl) 2-isoquinolin-2-ium-2-ylacetate;chloride |
InChI |
InChI=1S/C27H34NO2.ClH/c1-2-3-4-5-6-7-8-9-12-23-15-17-26(18-16-23)30-27(29)22-28-20-19-24-13-10-11-14-25(24)21-28;/h10-11,13-21H,2-9,12,22H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
AVOCSMPOQCOAII-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCC1=CC=C(C=C1)OC(=O)C[N+]2=CC3=CC=CC=C3C=C2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


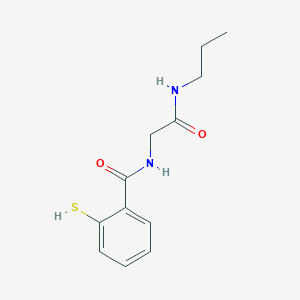
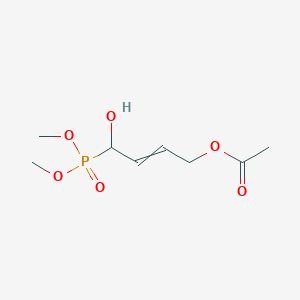
![1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)thio]-](/img/structure/B14224819.png)
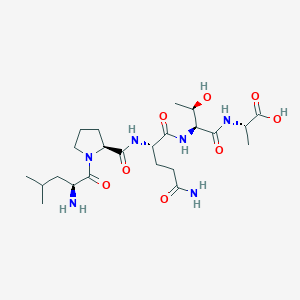
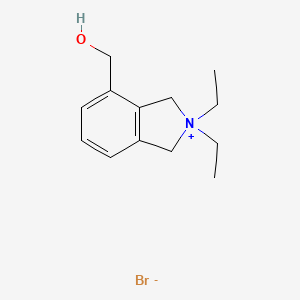
![{[2-(Cyclopent-3-en-1-ylidene)ethoxy]methoxy}(trimethyl)silane](/img/structure/B14224831.png)
![Piperidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-4-(phenylmethyl)-](/img/structure/B14224839.png)
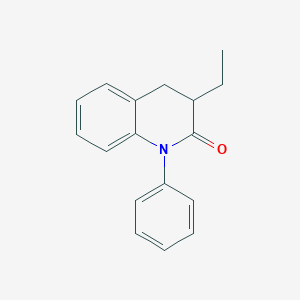

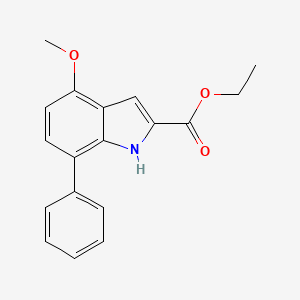

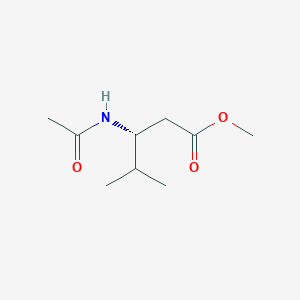
![3-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid](/img/structure/B14224872.png)
![1H-Indole-2-carboxamide, 3-[(2-amino-5-chlorophenyl)thio]-](/img/structure/B14224877.png)
